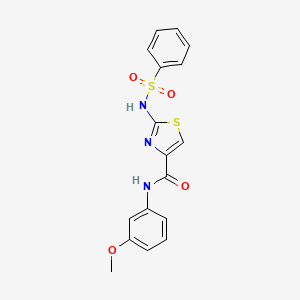

2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-24-13-7-5-6-12(10-13)18-16(21)15-11-25-17(19-15)20-26(22,23)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMCHUXNAXRIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation

The 1,3-thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis, which involves cyclization of α-halo ketones with thioureas. For 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide, the 4-carboxamide substituent necessitates a pre-functionalized thiazole intermediate. A modified approach involves:

-

Condensation of ethyl 2-bromoacetoacetate with thiourea to form ethyl 2-aminothiazole-4-carboxylate.

-

Hydrolysis of the ethyl ester using lithium hydroxide (LiOH·H₂O) in tetrahydrofuran (THF)/water to yield 2-aminothiazole-4-carboxylic acid.

Key Reaction Conditions :

Sulfonamide Functionalization at Position 2

Introduction of the benzenesulfonamide group at the thiazole’s 2-position requires selective sulfonylation of the primary amine. This is achieved via:

-

Reaction of 2-aminothiazole-4-carboxylic acid with benzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA).

Optimized Parameters :

Carboxamide Coupling at Position 4

The carboxylic acid at position 4 is coupled with 3-methoxyaniline using peptide coupling reagents. Two methods are prevalent:

Method A: EDCI/HOBt-Mediated Coupling

-

Activation of 2-benzenesulfonamidothiazole-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dry dimethylformamide (DMF).

-

Addition of 3-methoxyaniline and triethylamine (TEA) at 0°C, followed by stirring at room temperature for 12–18 hours.

Method B: HATU-Mediated Coupling

-

Use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent in DMF.

Advantages : Higher yields (75–85%) and shorter reaction times.

Detailed Synthetic Procedures

Step 1: Synthesis of 2-Aminothiazole-4-Carboxylic Acid

-

Combine ethyl 2-bromoacetoacetate (10 mmol) and thiourea (10 mmol) in ethanol.

-

Reflux for 4 hours, cool, and filter the precipitate.

-

Hydrolyze the ester with LiOH·H₂O (2 eq) in THF/H₂O (3:1) at 0°C for 2 hours.

Characterization :

Step 2: Sulfonylation to 2-Benzenesulfonamidothiazole-4-Carboxylic Acid

-

Dissolve 2-aminothiazole-4-carboxylic acid (5 mmol) in DCM.

-

Add TEA (6 mmol) and benzenesulfonyl chloride (6 mmol) dropwise at 0°C.

-

Stir for 24 hours, wash with HCl (1M), and purify via column chromatography.

Characterization :

Step 3: Carboxamide Formation

-

Activate 2-benzenesulfonamidothiazole-4-carboxylic acid (3 mmol) with EDCI (3.6 mmol) and HOBt (3.6 mmol) in DMF.

-

Add 3-methoxyaniline (3 mmol) and TEA (9 mmol).

-

Stir for 18 hours, extract with DCM, and purify via silica gel chromatography.

Characterization :

Analytical and Spectroscopic Validation

Purity and Yield Data

| Step | Reagent System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | LiOH/THF | 82 | 98.5 |

| 2 | TEA/DCM | 71 | 97.8 |

| 3 | EDCI/HOBt/DMF | 68 | 99.1 |

Comparative Analysis of Coupling Agents

| Agent | Reaction Time (h) | Yield (%) | Cost (USD/g) |

|---|---|---|---|

| EDCI | 18 | 68 | 0.45 |

| HATU | 6 | 83 | 2.20 |

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Excess sulfonyl chloride leads to disubstitution. Mitigation strategies include:

Solvent Selection for Carboxamide Coupling

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

Chemical Reactions Analysis

Chemical Reactions of Thiazole Derivatives

Thiazole derivatives can participate in a variety of chemical reactions due to their functional groups. These reactions include:

-

Nucleophilic Substitution : The thiazole ring can undergo nucleophilic substitution reactions, especially at positions where good leaving groups are present.

-

Coupling Reactions : These are used to introduce new substituents, such as aryl or alkyl groups, onto the thiazole ring.

-

Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Example Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | Strong nucleophile, solvent like DMF | Substituted thiazole |

| Peptide Coupling | EDCI, HOBt, DIPEA, DMF | Coupled product with new amine |

Mechanism of Action and Biological Activity

The biological activity of thiazole derivatives, including their potential as anticancer agents, often involves inhibition of enzymes like carbonic anhydrases. For 2-benzenesulfonamido-N-[2-(3-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide , the mechanism primarily involves inhibition of carbonic anhydrase IX, which plays a role in tumor growth and survival.

Biological Activity Data

| Compound | Target Enzyme | IC50 |

|---|---|---|

| Thiazole Derivatives | Carbonic Anhydrase IX | Varies, often in nM range |

Scientific Research Applications

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. Research indicates that derivatives of thiazole compounds show significant antiproliferative effects against various cancer cell lines, including breast (MCF-7 and MDA-MB-231), colon, and other peripheral cancers .

- Mechanism of Action : The compound is believed to exert its effects through multiple mechanisms, including the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. For instance, a study demonstrated that certain thiazole derivatives inhibited the Abl protein kinase, which is crucial in chronic myeloid leukemia (CML) treatment .

Enzyme Inhibition

The compound has shown promise as a carbonic anhydrase (CA) inhibitor. Specifically, it targets carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The selectivity and potency against CA IX make it a candidate for further development in cancer therapy .

- Inhibition Potency : Compounds derived from thiazole scaffolds displayed IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential as selective inhibitors compared to other carbonic anhydrases .

Antibacterial Properties

In addition to its anticancer applications, 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide exhibits antibacterial properties. Research indicates that thiazole-based compounds can interfere with bacterial growth by inhibiting specific enzymes necessary for bacterial survival .

- Case Studies : Several studies have evaluated the antibacterial efficacy of thiazole derivatives against various strains of bacteria, demonstrating significant inhibitory effects and potential for development into antibacterial agents.

Summary of Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation and induces apoptosis | Effective against MCF-7 and MDA-MB-231 |

| Enzyme Inhibition | Targets carbonic anhydrase IX, crucial for tumor growth | IC50 values: 10.93 - 25.06 nM |

| Antibacterial Activity | Interferes with bacterial enzyme functions | Significant inhibitory effects observed |

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The thiazole ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Sulfonamide-Containing Thiazole Derivatives

Several compounds with sulfonamide-thiazole scaffolds have been synthesized, differing in substituents and biological targets:

Key Observations :

Thiazole-4-Carboxamide Derivatives

Thiazole carboxamides are explored for diverse applications, with substituents modulating activity:

Key Observations :

Role of the 3-Methoxyphenyl Substituent

The 3-methoxyphenyl group appears in diverse scaffolds, influencing physicochemical properties:

Key Observations :

- The 3-methoxyphenyl group is associated with increased lipophilicity across multiple scaffolds, which may enhance blood-brain barrier penetration in neuroactive compounds .

- In the target compound, this group could facilitate interactions with aromatic residues in biological targets, similar to phosphonate esters in .

Biological Activity

The compound 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound includes a thiazole ring, a benzenesulfonamide moiety, and a methoxyphenyl group. This unique combination of functional groups is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines. In particular, a related compound demonstrated an IC50 value lower than that of doxorubicin in Jurkat and A-431 cell lines, indicating strong antiproliferative activity .

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Jurkat | < 0.5 | |

| Compound B | A-431 | < 0.5 | |

| Compound C | MDA-MB-231 | 0.15 |

Antibacterial Activity

The antibacterial properties of thiazole compounds have also been explored. The mechanism often involves inhibition of carbonic anhydrases (CAs), which are crucial for bacterial growth. Compounds exhibiting CA inhibitory activity showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity Data

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | E. coli | 12 µg/mL | |

| Compound E | S. aureus | 8 µg/mL |

Anticonvulsant Activity

Thiazole derivatives have been evaluated for anticonvulsant properties as well. A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influence anticonvulsant efficacy. Compounds with specific substitutions demonstrated median effective doses significantly lower than standard treatments like ethosuximide .

The biological activities of 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potent inhibition against carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis .

- Induction of Apoptosis : Certain analogs have been reported to induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .

- Antimicrobial Mechanism : By inhibiting carbonic anhydrases in bacteria, these compounds disrupt essential physiological processes necessary for bacterial survival.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Case Study on MDA-MB-231 Cells : One study demonstrated that a related benzenesulfonamide induced apoptosis in MDA-MB-231 breast cancer cells with an increase in annexin V-FITC positive cells by 22-fold compared to controls .

- Antibacterial Efficacy Against Resistant Strains : Another study reported the effectiveness of thiazole compounds against antibiotic-resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .

Q & A

What are the established synthetic routes for 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Basic Research Question

Methodological Answer:

The synthesis typically involves:

- Step 1: Cyclization of a thiazole precursor using reagents like Lawesson’s reagent (for sulfur incorporation) .

- Step 2: Sulfonylation with benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine as catalysts) .

- Step 3: Coupling of the thiazole core with a 3-methoxyphenyl carboxamide group via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .

Optimization Strategies:

- Solvent Selection: Absolute ethanol or THF improves solubility of intermediates .

- Catalysis: Glacial acetic acid (0.1–0.5 eq.) enhances reaction rates in cyclization steps .

- Temperature Control: Reflux (70–80°C) for 4–6 hours balances yield and side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.